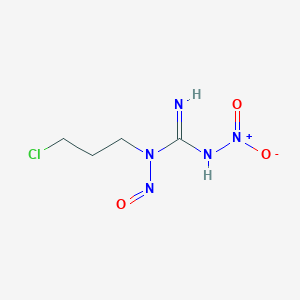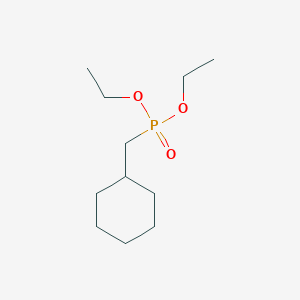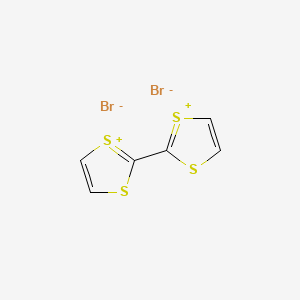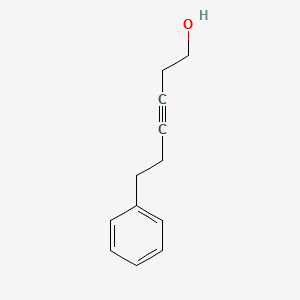
6-Phenylhex-3-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylhex-3-YN-1-OL is an organic compound characterized by the presence of a phenyl group attached to a hexynol chain. This compound is notable for its unique structure, which includes both an alkyne (triple bond) and an alcohol (hydroxyl group). The combination of these functional groups makes it a versatile molecule in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Phenylhex-3-YN-1-OL can be synthesized through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction between phenylmagnesium bromide and hex-3-yn-1-one under controlled conditions can yield this compound . Another method involves the copper-catalyzed cross-coupling of alkyl Grignard reagents with propargylic ammonium salts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as flash chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Phenylhex-3-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to a halide.
Major Products
Oxidation: Phenylhex-3-yn-1-one.
Reduction: 6-Phenylhex-3-ene-1-ol or 6-Phenylhexane-1-ol.
Substitution: 6-Phenylhex-3-yn-1-chloride or 6-Phenylhex-3-yn-1-bromide.
Scientific Research Applications
6-Phenylhex-3-YN-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Phenylhex-3-YN-1-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate biological pathways and affect cellular functions .
Comparison with Similar Compounds
Similar Compounds
6-Phenylhex-5-yn-1-ol: Similar structure but with the alkyne group at a different position.
2-Phenylhex-3-yn-2-ol: Contains a phenyl group and an alkyne, but with different positioning of the hydroxyl group.
Uniqueness
6-Phenylhex-3-YN-1-OL is unique due to its specific combination of functional groups and their positions, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
64025-68-9 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
6-phenylhex-3-yn-1-ol |
InChI |
InChI=1S/C12H14O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10,13H,4,7-8,11H2 |
InChI Key |
XQOBJMAYNYUDCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC#CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


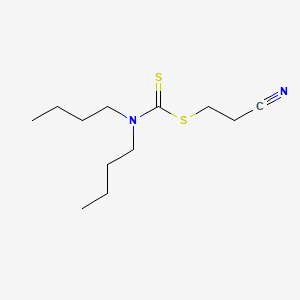
![Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]-](/img/structure/B14495035.png)
![2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B14495041.png)
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
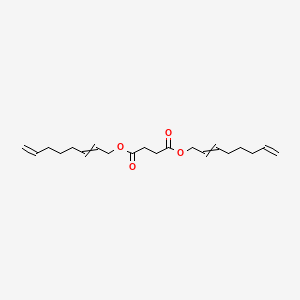

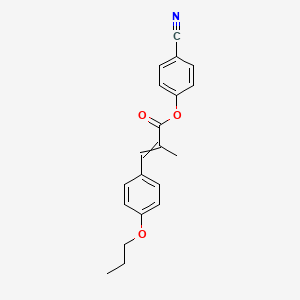
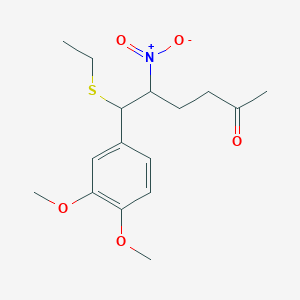
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine](/img/structure/B14495099.png)
![(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid](/img/structure/B14495101.png)

